![molecular formula C21H26N4O5S B2970349 tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 865659-64-9](/img/structure/B2970349.png)
tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Potential Antitumor Agents
Research involving the synthesis of novel compounds often explores their potential as antitumor agents. For instance, the study on the synthesis of novel 1,2,5-trisubstituted benzimidazoles aimed to develop potential antitumor agents. This research involved a four-step strategy incorporating nucleophilic aromatic displacement as a key step, resulting in compounds with significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).
Regioselectivity in Synthesis
Studies on regioselectivity and reaction media have been conducted to improve the synthesis of certain compounds. For example, research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored different reaction media to achieve high regioselectivity, demonstrating the impact of solvent and conditions on the synthesis outcomes (Martins et al., 2012).
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a method used to improve the efficiency of chemical reactions. A study on the microwave-assisted synthesis of tetrahydrobenzo[b]pyran derivatives using a basic ionic liquid as a catalyst exemplifies how modern techniques can enhance reaction speed and yield, representing a green chemistry approach to compound synthesis (Ranu et al., 2008).
Supramolecular Self-Assemblies
Research into supramolecular chemistry involves the design and synthesis of complex structures with specific functions. A study on heteroditopic p-tert-butyl thiacalix[4]arenes demonstrated the formation of nanoscale particles capable of recognizing metal cations and dicarboxylic acids, showcasing the potential for creating complex supramolecular systems with specific recognition capabilities (Yushkova et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Somatostatin Receptor Type 4 (SSTR4) . This receptor is known to have a functional role in modulating sensory nerve transmission .
Mode of Action
The compound works by activating the SSTR4 receptor, which functions as a “master control” switch to turn down the activity of several other pain receptors, such as specific calcium channels, potassium channels, and TRPV1 and TRPA1 channels . This reduces the transmission of pain signals .
Biochemical Pathways
The activation of the SSTR4 receptor by the compound modulates multiple pathways in dorsal root ganglia neurons. This includes enhancing potassium currents by opening G protein–coupled, inwardly rectifying potassium channels, decreasing calcium currents by inhibition of voltage-gated calcium channels, and inhibiting transient receptor potential vanilloid-1 and ankyrin-1 channels .
Pharmacokinetics
The compound has been found to be well absorbed after oral dosing with good pharmacokinetics . .
Result of Action
The activation of the SSTR4 receptor by the compound leads to normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential candidate for development as a new class of pain therapeutics .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELSOKZVJDGPFP-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.